molecular formula C12H12ClN5O4S B1668881 Chlorsulfuron CAS No. 64902-72-3

Chlorsulfuron

Cat. No.: B1668881
CAS No.: 64902-72-3
M. Wt: 357.77 g/mol
InChI Key: VJYIFXVZLXQVHO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Chlorosulfuron primarily targets the enzyme acetolactate synthase (ALS) . This enzyme plays a crucial role in the biosynthesis of the branched-chain amino acids valine and isoleucine .

Mode of Action

Chlorosulfuron acts as an ALS inhibitor . It binds to the ALS enzyme, inhibiting its function and thereby blocking the biosynthesis of the amino acids valine and isoleucine . This inhibition is highly specific and sensitive, with I50 values ranging from 18 to 36 nanomolar .

Biochemical Pathways

The inhibition of ALS disrupts the biosynthesis of the branched-chain amino acids valine and isoleucine . This disruption affects the normal functioning of the plant cells, leading to growth inhibition . In addition, the degradation of Chlorosulfuron involves the cleavage of the sulfonylurea bridge .

Pharmacokinetics

Chlorosulfuron is highly soluble in water . It is non-volatile, which means it has a low potential for drift . It tends to be moderately persistent in soil systems . The compound’s solubility and persistence can impact its bioavailability in the environment.

Result of Action

The inhibition of ALS by Chlorosulfuron leads to a deficiency in the amino acids valine and isoleucine, which are essential for plant growth . This deficiency results in the cessation of cell division, leading to the wilting and eventual death of the plant .

Action Environment

Chlorosulfuron’s action, efficacy, and stability can be influenced by various environmental factors. For instance, it is less stable under acidic conditions, with a half-life of 4 to 8 weeks at pH 5.7 to 7, and 1 week at pH 4 . Additionally, it can degrade by 30% on plant surfaces and 15% on soil surfaces under dry conditions within 30 days . Its persistence in the environment can also be influenced by factors such as soil type and climatic conditions .

Chemical Reactions Analysis

Chlorsulfuron undergoes several types of chemical reactions, including:

    Reduction: Typically involves the removal of oxygen or the addition of hydrogen, using reagents like sodium borohydride.

    Substitution: Involves the replacement of one functional group with another, often using reagents like sodium hydroxide.

Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts. Major products formed from these reactions include various derivatives of this compound, which can be used for further chemical analysis .

Scientific Research Applications

Chlorsulfuron has a wide range of applications in scientific research:

Comparison with Similar Compounds

Chlorsulfuron belongs to the sulfonylurea class of herbicides, which includes other compounds like sulfosulfuron, metsulfuron-methyl, and tribenuron-methyl. Compared to these similar compounds, this compound is unique in its high solubility in water and its specific mode of action on acetolactate synthase . This makes it particularly effective in controlling a broad spectrum of weeds while being safe for use in cereal crops.

Properties

IUPAC Name

1-(2-chlorophenyl)sulfonyl-3-(4-methoxy-6-methyl-1,3,5-triazin-2-yl)urea
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InChI

InChI=1S/C12H12ClN5O4S/c1-7-14-10(17-12(15-7)22-2)16-11(19)18-23(20,21)9-6-4-3-5-8(9)13/h3-6H,1-2H3,(H2,14,15,16,17,18,19)
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InChI Key

VJYIFXVZLXQVHO-UHFFFAOYSA-N
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Canonical SMILES

CC1=NC(=NC(=N1)OC)NC(=O)NS(=O)(=O)C2=CC=CC=C2Cl
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Molecular Formula

C12H12ClN5O4S
Record name CHLORSULFURON
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Related CAS

79793-04-7 (mono-ammonium salt), 64902-72-3 (Parent)
Record name Chlorsulfuron [ANSI:BSI:ISO]
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Record name Ammonium 2-chloro-N-((4-methoxy-6-methyl-1,3,5-triazin-2-yl)carbamoyl)benzenesulphonamidate
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DSSTOX Substance ID

DTXSID7023980
Record name Chlorsulfuron
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Molecular Weight

357.77 g/mol
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Physical Description

Chlorsulfuron appears as colorless crystals. Non corrosive. Insoluble in water. Used as an herbicide., Colorless or white odorless solid; [HSDB]
Record name CHLORSULFURON
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Solubility

>53.7 [ug/mL] (The mean of the results at pH 7.4), In water, 125 mg/L at 25 °C, Solubility (25 °C) : 4 g/L acetone; 102 g/L dichloromethane, <0.01 g/L hexane, 15 g/L methanol; 3 g/L toluene, Moderately soluble in methylene chloride; less soluble in acetone, acetonitril. Low solubility in hydrocarbon solvents., Slight solubility in methylene chloride, acetone, methanol, toluene, hexane
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Record name Chlorsulfuron
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Vapor Pressure

2.25X10-11 mm Hg at 25 °C
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Mechanism of Action

The sulfonylurea herbicide chlorsulfuron blocks the biosynthesis of the amino acids valine and isoleucine in plants. Addition of these two amino acids to excised pea root (Pisum sativum L. var Alaska) cultures incubated in the presence of chlorsulfuron completely alleviates herbicide-induced growth inhibition. The site of action of chlorsulfuron is the enzyme acetolactate synthase which catalyzes the first step in the biosynthesis of valine and isoleucine. This enzyme is extremely sensitive to inhibition by chlorsulfuron having I(50) values ranging from 18 to 36 nanomolar. In addition, acetolactate synthase from a wide variety of tolerant and sensitive plants species is highly sensitive to inhibition by chlorsulfuron., Chlorsulfuron, an inhibitor of acetolactate synthase markedly inhibited the growth of Lemna minor at concentrations of 10(-8) molar and above, but had no inhibitory effects on growth at 10(-9) molar. At growth inhibitory concentrations, chlorsulfuron caused a pronounced increase in total free amino acid levels within 24 hours. Valine, leucine, and isoleucine, however, became smaller percentages of the total free amino acid pool as the concentration of chlorsulfuron was increased. At concentrations of chlorsulfuron of 10(-8) molar and above, a new amino acid was accumulated in the free pool. This amino acid was identified as alpha-amino-n-butyrate by chemical ionization and electron impact gas chromatography-mass spectrometry. The amount of alpha-amino-n-butyrate increased from undetectable levels in untreated plants, to as high as 840 nanomoles per gram fresh weight (2.44% of the total free pool) in plants treated with 10(-4) molar chlorsulfuron for 24 hours. The accumulation of this amino acid was completely inhibited by methionine sulfoximine. Chlorsulfuron did not inhibit the methionine sulfoximine induced accumulations of valine, leucine, and isoleucine, supporting the idea that the accumulation of the branched-chain amino acids in methionine sulfoximine treated plants is the result of protein turnover rather than enhanced synthesis. Protein turnover may be primarily responsible for the failure to achieve complete depletion of valine, leucine, and isoleucine even at concentrations of chlorsulfuron some 10(4) times greater than that required to inhibit growth. Tracer studies with (15)N demonstrate that chlorsulfuron inhibits the incorporation of (15)N into valine, leucine, and isoleucine. The alpha-amino-n-butyrate accumulated in the presence of chlorsulfuron and [(15)N]H(4) (+) was heavily labeled with (15)N at early time points and appeared to be derived by transamination from a rapidly labeled amino acid such as glutamate or alanine. We propose that chlorsulfuron inhibition of acetolactate synthase may lead to accumulation of 2-oxobutyrate in the isoleucine branch of the pathway, and transamination of 2-oxobutyrate to alpha-amino-n-butyrate by a constitutive transaminase utilizing either glutamate or alanine as alpha-amino-N donors., The sulfonylurea herbicide chlorsulfuron and the imidazolinone herbicide imazaquin were shown to be noncompetitive and uncompetitive inhibitors, respectively, of purified acetolactate synthase from barley (Hordeum vulgare L.) with respect to pyruvate. From double-reciprocal plots of the time-dependent biphasic inhibition by chlorsulfuron, an initial apparent inhibition constant of 68 nanomolar was calculated (a 0 to 4 minute assay was used for the initial inhibition), and a final steady-state dissociation constant of 3 nanomolar was estimated. The corresponding constants for imazaquin were 10 and 0.55 micromolar. Specific binding of [(14)C]chlorsulfuron and [(14)C]imazaquin to purified acetolactate synthase from barley and partially purified enzyme from corn (Zea mays L.) could be demonstrated by gel filtration and equilibrium dialysis. Evidence is presented that the binding of the inhibitors to the enzyme follows the previously described mechanism of slow reversibility once excess inhibitor has been removed. However, after formation of the slowly reversible complex and subsequent dissociation, both chlorsulfuron and imazaquin seem to permanently inactivate acetolactate synthase. These results add a new feature to the mode of action of these herbicides with respect to their high herbicidal potency., The DNA sequence of a 196 base pair region of the acetolactate synthase genes of three weed species, kochia, prickly lettuce, and Russian thistle, was determined. This region encompasses the coding sequence for Domain A, a region of the amino acid sequence previously demonstrated to play a pivotal role in conferring resistance to herbicides that inhibit acetolactate synthase. The Domain A DNA sequence from a chlorsulfuron resistant prickly lettuce biotype differed from that of a chlorsulfuron susceptible biotype by a single point mutation, which substituted a histidine for a proline. The Domain A DNA sequence from a chlorsulfuron resistant kochia biotype also differed from that of an chlorsulfuron susceptible biotype by a single point mutation in the same proline codon. This point mutation, however, conferred substitution of threonine for proline. Two different acetolactate synthase homologous sequences were isolated from an chlorsulfuron resistant biotype of Russian thistle. Neither sequence encoded amino acid substitutions in Domain A that differed from the consensus chlorsulfuron susceptible sequence. Most collections showed excellent correspondence between the chlorsulfuron susceptibility and restriction digest pattern and the phenotypic response to chlorsulfuron application. However, one entirely chlorsulfuron resistant collection had the chlorsulfuron susceptibility and restriction digest pattern of the chlorsulfuron susceptible biotype, suggesting that resistance was not due to mutation in the proline codon., For more Mechanism of Action (Complete) data for Chlorsulfuron (7 total), please visit the HSDB record page.
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Color/Form

White crystalline solid, Crystals from ether

CAS No.

64902-72-3, 79793-04-7, 112143-77-8
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Melting Point

176 °C, MP: 174-178 °C
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Retrosynthesis Analysis

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Feasible Synthetic Routes

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Customer
Q & A

Q1: What makes Chlorosulfuron an effective herbicide? How does it work?

A1: Chlorosulfuron is a potent broad-spectrum herbicide that belongs to the sulfonylurea family. It effectively controls a wide range of broadleaf weeds and some grasses. [] Its efficacy stems from its ability to inhibit the enzyme acetolactate synthase (ALS). [, , ] This enzyme plays a crucial role in the biosynthesis of essential amino acids like valine, leucine, and isoleucine in plants. By disrupting this process, Chlorosulfuron effectively halts cell division and growth, ultimately leading to the death of susceptible weeds.

Q2: Are there variations in Chlorosulfuron's effectiveness across different weed species?

A2: Yes, research indicates varying levels of susceptibility to Chlorosulfuron among weed species. Studies have identified the presence of Chlorosulfuron-resistant biotypes of certain weeds, such as silky windgrass (Apera spica-venti) and cornflower (Centaurea cyanus). [, , ] This resistance necessitates alternative control strategies or the use of herbicides with different modes of action.

Q3: What factors influence the adsorption and breakdown of Chlorosulfuron in the environment?

A3: Chlorosulfuron's behavior in the environment is influenced by several factors. Soil characteristics, including organic matter content and pH, play a significant role in its adsorption. Research suggests that silt loam soils, particularly those from hilly regions, exhibit higher adsorption capacity compared to sandy soils. [] The breakdown of Chlorosulfuron is primarily driven by chemical hydrolysis and microbial degradation. Interestingly, acidic conditions tend to accelerate the hydrolysis process. [, ]

Q4: Can Chlorosulfuron impact non-target plant species?

A4: While Chlorosulfuron effectively targets weeds, it can potentially impact non-target plant species, especially at higher concentrations. For instance, studies have shown that while Chlorosulfuron is a valuable tool for blackberry control in bahiagrass pastures, metsulfuron, another herbicide, can be detrimental to bahiagrass. [] This underscores the importance of careful application and understanding the potential risks to non-target species.

Q5: How does the structure of Chlorosulfuron contribute to its herbicidal activity?

A5: Chlorosulfuron's molecular structure is key to its herbicidal activity. Modifications to its structure can significantly influence its potency, selectivity, and overall effectiveness. [] Researchers explore these structure-activity relationships to develop novel herbicides with improved characteristics, such as enhanced target specificity or reduced environmental impact.

Q6: What is the role of cytochrome P450 monooxygenases in the metabolism of Chlorosulfuron?

A6: Cytochrome P450 monooxygenases are crucial enzymes involved in the metabolism of various xenobiotics, including herbicides like Chlorosulfuron. [, ] Studies highlight their role in detoxifying Chlorosulfuron within plants, contributing to herbicide tolerance. This understanding is vital for developing strategies to manage herbicide resistance and minimize environmental impact.

Q7: Are there analytical techniques available for detecting and quantifying Chlorosulfuron residues?

A7: Yes, researchers employ sensitive analytical techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to accurately determine Chlorosulfuron levels in various matrices, including soil. This method, often coupled with an internal standard, allows for precise quantification, even at low concentrations. [, , ]

Q8: Have there been efforts to develop more environmentally friendly alternatives to Chlorosulfuron?

A8: Yes, the search for environmentally friendly alternatives to conventional herbicides like Chlorosulfuron is an active area of research. Scientists are exploring various approaches, including the development of bio-herbicides, utilization of plant extracts with herbicidal properties, and employing integrated weed management strategies. [, ]

Q9: Can you provide the molecular formula and weight of Chlorosulfuron?

A9: The molecular formula of Chlorosulfuron is C12H12ClN5O4S, and its molecular weight is 357.79 g/mol. []

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